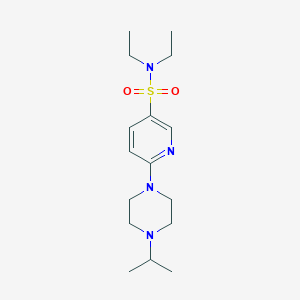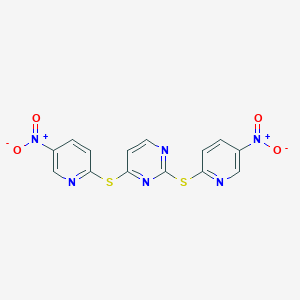![molecular formula C19H23N3O3S2 B215190 3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B215190.png)
3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine, commonly known as CCMS, is a potent and selective inhibitor of the protein kinase CK2. This compound has been widely studied due to its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mecanismo De Acción
CCMS is a potent and selective inhibitor of CK2, a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. CCMS binds to the ATP-binding site of CK2, preventing the phosphorylation of downstream substrates and inhibiting the activity of CK2.
Biochemical and Physiological Effects:
CCMS has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, CCMS has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor growth in animal models. In neurodegenerative disorders, CCMS has been shown to protect neurons from oxidative stress and inflammation, and improve cognitive function in animal models. In inflammation research, CCMS has been shown to inhibit the production of pro-inflammatory cytokines, reduce inflammation, and improve tissue damage in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCMS has several advantages for lab experiments, including its potent and selective inhibition of CK2, its ability to inhibit the growth and proliferation of cancer cells, and its ability to protect neurons from oxidative stress and inflammation. However, CCMS also has some limitations, including its potential toxicity, its limited solubility in water, and its potential off-target effects.
Direcciones Futuras
There are several future directions for CCMS research, including its potential use as a therapeutic agent for cancer, neurodegenerative disorders, and inflammation. In cancer research, future studies could focus on the development of CCMS analogs with improved solubility and reduced toxicity. In neurodegenerative disorders, future studies could focus on the development of CCMS analogs with improved blood-brain barrier penetration and neuroprotective effects. In inflammation research, future studies could focus on the development of CCMS analogs with improved anti-inflammatory effects and reduced off-target effects. Overall, CCMS has great potential as a therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
CCMS can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-chloro-3-nitropyridine with sodium sulfide to form 4-(methylthio)-3-nitropyridine. This intermediate is then reacted with cyclohexyl isocyanate to form 3-(cyclohexylcarbamoyl)-4-(methylthio)pyridine. The final step involves the reaction of this intermediate with sulfonyl chloride to yield CCMS.
Aplicaciones Científicas De Investigación
CCMS has been extensively studied in various scientific research fields due to its potential therapeutic applications. In cancer research, CCMS has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, a protein kinase that is overexpressed in many types of cancer. CCMS has also been studied in neurodegenerative disorders, where it has been shown to protect neurons from oxidative stress and inflammation. In addition, CCMS has been studied in inflammation research, where it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine |
|---|---|
Fórmula molecular |
C19H23N3O3S2 |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-[4-(4-methylphenyl)sulfanylpyridin-3-yl]sulfonylurea |
InChI |
InChI=1S/C19H23N3O3S2/c1-14-7-9-16(10-8-14)26-17-11-12-20-13-18(17)27(24,25)22-19(23)21-15-5-3-2-4-6-15/h7-13,15H,2-6H2,1H3,(H2,21,22,23) |
Clave InChI |
ISPIWYCWXYUTTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
SMILES canónico |
CC1=CC=C(C=C1)SC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[5-(1-Piperidinylsulfonyl)-2-pyridinyl]-1-piperazinyl}ethanol](/img/structure/B215107.png)
![2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol](/img/structure/B215109.png)
![6-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215111.png)

![2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine](/img/structure/B215115.png)
![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215118.png)
![5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215123.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-5-nitropyridine](/img/structure/B215125.png)
![2-{[3-(2-Pyridinylamino)-2-pyridinyl]sulfanyl}butanoic acid](/img/structure/B215127.png)
![[(2-Chloro-3-pyridinyl)sulfanyl]acetic acid](/img/structure/B215128.png)

![1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B215131.png)
![5-[(4-bromophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215133.png)
![4-nitro-1-methyl-5-[(2,4,5-trichlorophenyl)sulfanyl]-1H-imidazole](/img/structure/B215134.png)